2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Casein Kinase 1 Delta (CK1δ) . CK1δ is a member of the casein kinase 1 (CK1) family, a highly conserved ubiquitously expressed serine/threonine protein kinase family . This family of kinases is involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Mode of Action
The compound acts as a potent and specific inhibitor of CK1δ . It binds to CK1δ, inhibiting its kinase activity . The X-ray analysis of the compound bound to CK1δ demonstrated its binding mode .
Biochemical Pathways
By inhibiting CK1δ, the compound affects several biochemical pathways. CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . Therefore, the inhibition of CK1δ can impact a variety of cellular processes, including Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Result of Action
The compound’s inhibition of CK1δ has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide exhibits high affinity towards CK1δ . It interacts with the enzyme CK1δ, inhibiting its function . The nature of this interaction is through binding, which inhibits the enzyme’s activity .
Cellular Effects
The compound affects various types of cells and cellular processes. It has been observed to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner . The compound influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with CK1δ, leading to enzyme inhibition . This results in changes in gene expression and impacts cellular function .
Temporal Effects in Laboratory Settings
It has been observed to have long-term effects on cellular function .
Metabolic Pathways
Properties
IUPAC Name |
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-18-10-6-5-7-15(18)13-14-24-22(28)17-11-12-19-20(17)25-23(30-19)26-21(27)16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZENKMVEFWUIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.